![molecular formula C19H29NO B1238971 Gephyrotoxin CAS No. 55893-12-4](/img/structure/B1238971.png)
Gephyrotoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gephyrotoxin is a natural product found in Oophaga speciosa with data available.
Scientific Research Applications
Synthesis and Structural Studies
Total Synthesis : Gephyrotoxin, a dendrobatid alkaloid with a unique neurological profile, has been the subject of extensive synthetic studies due to its complex structure and interesting properties. Total syntheses of gephyrotoxin have been achieved through various methods, highlighting its intriguing tricyclic scaffold and potential for further chemical exploration (Fujimoto, Kishi, & Blount, 1980); (Carreira & Krautwald, 2015).
Formal Total Synthesis : The formal total synthesis of gephyrotoxin involves key steps such as diastereoselective reduction, highlighting its complex chemical structure and the innovative approaches required for its synthesis (Santarem, Vanucci-Bacqué, & Lhommet, 2008).
NMR Spectroscopy Analysis : Complete proton and carbon-13 NMR assignment for gephyrotoxin has been achieved using modern NMR techniques. This study aids in understanding the intricate molecular structure of gephyrotoxin, crucial for its application in scientific research (Edwards & Bax, 1986).
Biological and Pharmacological Interactions
Interaction with Acetylcholine Receptor-Ionic Channel Complex : Gephyrotoxin interacts with the acetylcholine receptor complex, affecting the ionic channel and influencing neurotransmission. This interaction suggests potential applications in neuropharmacological studies (Souccar et al., 1984).
Muscarinic Antagonist Properties : Identified as a muscarinic antagonist, gephyrotoxin has distinct pharmacological actions, differing from other alkaloids like histrionicotoxin and pumiliotoxin, which offers valuable insights for neurological research and potential therapeutic applications (Daly et al., 1977).
properties
CAS RN |
55893-12-4 |
---|---|
Product Name |
Gephyrotoxin |
Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-[(1R,3aR,5aR,6R,9aS)-6-[(Z)-pent-2-en-4-ynyl]-1,2,3,3a,4,5,5a,6,7,8,9,9a-dodecahydropyrrolo[1,2-a]quinolin-1-yl]ethanol |
InChI |
InChI=1S/C19H29NO/c1-2-3-4-6-15-7-5-8-19-18(15)12-11-16-9-10-17(13-14-21)20(16)19/h1,3-4,15-19,21H,5-14H2/b4-3-/t15-,16-,17+,18+,19-/m0/s1 |
InChI Key |
IQTIQAXNJBRKRG-IZDLKJCPSA-N |
Isomeric SMILES |
C#C/C=C\C[C@H]1CCC[C@H]2[C@@H]1CC[C@H]3N2[C@H](CC3)CCO |
SMILES |
C#CC=CCC1CCCC2C1CCC3N2C(CC3)CCO |
Canonical SMILES |
C#CC=CCC1CCCC2C1CCC3N2C(CC3)CCO |
Other CAS RN |
75685-48-2 |
synonyms |
(1S,3aS,5aS,6S(Z),9aR,10R)dodecahydro-6-(2- penten-4-yl)pyrrolo(1,2-a)quinoline-1-ethanol gephyrotoxin gephyrotoxin 287C Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2-penten-4-ynyl)-, (1S-(1alpha,3abeta,5aalpha,6alpha(Z),9aalpha))- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.